molecular formula C9H11NO B13625010 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one

4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one

Cat. No.: B13625010
M. Wt: 149.19 g/mol
InChI Key: PUJATMYWGPUBQG-AATRIKPKSA-N
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Description

4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by a pyrrole ring substituted with a methyl group at the 1-position and a butenone side chain at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one typically involves the reaction of 1-methylpyrrole with suitable reagents to introduce the butenone side chain. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of an appropriate aldehyde or ketone to form the desired product. The reaction is usually carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including the use of catalysts and solvents, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the butenone side chain to a saturated ketone or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 4-(1-Methyl-1h-pyrrol-2-yl)butan-2-one.

Scientific Research Applications

4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its ability to form stable complexes with metal ions also plays a role in its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrrole: Similar structure but with an acetyl group instead of the butenone side chain.

    1-Methyl-2-pyrrolecarboxaldehyde: Contains a formyl group at the 2-position instead of the butenone side chain.

    4-(1-Methyl-1h-pyrrol-2-yl)butan-2-one: A reduced form of the target compound with a saturated side chain.

Uniqueness

4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of the butenone side chain

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(E)-4-(1-methylpyrrol-2-yl)but-3-en-2-one

InChI

InChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3/b6-5+

InChI Key

PUJATMYWGPUBQG-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CN1C

Canonical SMILES

CC(=O)C=CC1=CC=CN1C

Origin of Product

United States

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